2-Bromo-1-(8-chloro-2-phenylquinolin-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(8-chloro-2-phenylquinolin-4-yl)ethanol is a chemical compound with the molecular formula C17H13BrClNO and a molecular weight of 362.6482 g/mol . This compound is characterized by the presence of a bromine atom, a chlorine atom, and a phenylquinoline moiety, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(8-chloro-2-phenylquinolin-4-yl)ethanol typically involves the bromination of 1-(8-chloro-2-phenylquinolin-4-yl)ethanol. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure the selective introduction of the bromine atom at the desired position . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(8-chloro-2-phenylquinolin-4-yl)ethanol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the quinoline moiety into a more saturated form.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinoline ketones or aldehydes.
Reduction Reactions: Products include reduced quinoline derivatives and dehalogenated compounds.
Scientific Research Applications
2-Bromo-1-(8-chloro-2-phenylquinolin-4-yl)ethanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-1-(8-chloro-2-phenylquinolin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms, along with the quinoline moiety, allow it to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function . These interactions can lead to the modulation of cellular processes, such as cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(8-chloroquinolin-4-yl)ethanol
- 2-Bromo-1-(2-phenylquinolin-4-yl)ethanol
- 8-Chloro-2-phenylquinoline
Uniqueness
2-Bromo-1-(8-chloro-2-phenylquinolin-4-yl)ethanol is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, which imparts distinct chemical and biological properties compared to other similar compounds . This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
6338-25-6 |
---|---|
Molecular Formula |
C17H13BrClNO |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
2-bromo-1-(8-chloro-2-phenylquinolin-4-yl)ethanol |
InChI |
InChI=1S/C17H13BrClNO/c18-10-16(21)13-9-15(11-5-2-1-3-6-11)20-17-12(13)7-4-8-14(17)19/h1-9,16,21H,10H2 |
InChI Key |
FVJNPLKXZRHLTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.